molecular formula C13H17N B12617467 (E)-N-Benzyl-1-cyclopentylmethanimine CAS No. 918970-29-3

(E)-N-Benzyl-1-cyclopentylmethanimine

Cat. No.: B12617467
CAS No.: 918970-29-3
M. Wt: 187.28 g/mol
InChI Key: SEIVOLRSDUNKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-Benzyl-1-cyclopentylmethanimine is an organic compound characterized by the presence of a benzyl group attached to a cyclopentylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Benzyl-1-cyclopentylmethanimine typically involves the condensation of benzylamine with cyclopentanone under specific reaction conditions. The process may include the use of catalysts such as acids or bases to facilitate the formation of the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-N-Benzyl-1-cyclopentylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to benzylcyclopentylamine.

    Substitution: Halogenated derivatives of the benzyl group.

Scientific Research Applications

(E)-N-Benzyl-1-cyclopentylmethanimine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-1-cyclopentylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Benzylideneaniline: Shares the benzylidene group but differs in the cyclic structure.

    Cyclopentylamine: Lacks the benzyl group but has a similar cyclopentyl moiety.

    Benzylamine: Contains the benzyl group but lacks the cyclopentylmethanimine structure.

Properties

CAS No.

918970-29-3

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-benzyl-1-cyclopentylmethanimine

InChI

InChI=1S/C13H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-3,6-7,11,13H,4-5,8-10H2

InChI Key

SEIVOLRSDUNKCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C=NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.